(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile is a compound characterized by its unique functional groups and molecular structure. It features a biphenyl core with a formyl group and an acetonitrile substituent, making it an interesting target for synthesis and study in organic chemistry. This compound is classified under nitriles due to the presence of the acetonitrile group, and its structure allows for various chemical transformations.
The compound can be sourced from chemical suppliers or synthesized in laboratory settings. Synthetic methods often involve reactions of substituted biphenyl derivatives with acetonitrile under specific conditions to yield the desired product.
The synthesis of (4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile typically involves several key steps:
The molecular formula of (4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile is , with a molecular weight of 221.25 g/mol. The structure can be represented as follows:
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)CC#N
ABGUSLXPYCCWDR-UHFFFAOYSA-N
The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile is reactive due to its functional groups:
These reactions can be performed under controlled laboratory conditions, with careful monitoring to optimize yields and purities.
The mechanism of action for (4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile involves its interaction with biological targets:
Data from studies indicate that these interactions may have implications in medicinal chemistry, particularly in drug design.
Relevant data from spectral analyses provide insight into the compound's behavior under various conditions.
(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile has several scientific uses:
This versatility makes it a valuable compound in both academic research and industrial applications.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1